molecular formula C12H7FS B8050700 2-Ethynyl-5-(4-fluorophenyl)thiophene

2-Ethynyl-5-(4-fluorophenyl)thiophene

Cat. No.: B8050700
M. Wt: 202.25 g/mol
InChI Key: YZLIJNXVJJQHQM-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(4-fluorophenyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethynyl group at the 2-position and a 4-fluorophenyl group at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-(4-fluorophenyl)thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene derivatives and fluorobenzene derivatives.

    Sonogashira Coupling: A common method for synthesizing this compound is the Sonogashira coupling reaction. This involves the coupling of a halogenated thiophene with an ethynylated fluorobenzene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) with a base such as triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring cost-effective production by recycling catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(4-fluorophenyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted thiophene.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

2-Ethynyl-5-(4-fluorophenyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique electronic properties.

    Industry: Used in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(4-fluorophenyl)thiophene depends on its application:

    Electronic Properties: The compound’s electronic properties are influenced by the conjugation between the ethynyl group and the thiophene ring, as well as the electron-withdrawing effect of the fluorophenyl group.

    Biological Activity: If used in drug development, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylthiophene: Lacks the fluorophenyl group, resulting in different electronic properties.

    5-(4-Fluorophenyl)thiophene: Lacks the ethynyl group, affecting its reactivity and applications.

    2-Ethynyl-5-phenylthiophene: Similar structure but without the fluorine atom, leading to different electronic effects.

Uniqueness

2-Ethynyl-5-(4-fluorophenyl)thiophene is unique due to the combined presence of the ethynyl and fluorophenyl groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various applications in materials science, chemistry, and potentially in pharmaceuticals.

Properties

IUPAC Name

2-ethynyl-5-(4-fluorophenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FS/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h1,3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLIJNXVJJQHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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